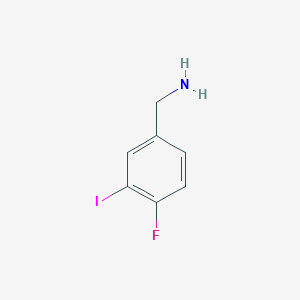

4-Fluoro-3-iodobenzylamine

Description

Contextual Significance of Halogenated Benzylamines in Contemporary Organic Synthesis

Halogenated benzylamines are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of fine chemicals. google.com Their utility spans numerous fields, including the pharmaceutical, agricultural, and materials science sectors. google.comgoogle.com The significance of these compounds lies in the unique reactivity conferred by the halogen substituents on the benzyl (B1604629) ring.

The presence of halogens (such as fluorine, chlorine, bromine, and iodine) modifies the electronic properties of the benzylamine (B48309) molecule, influencing its reactivity and interaction with other molecules. researchgate.net These halogen atoms can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the construction of more complex molecular architectures. google.comevitachem.com This reactivity makes halogenated benzylamines particularly valuable as starting materials for creating diverse chemical libraries for drug discovery and development. For instance, they are used to synthesize potential anti-MRSA agents and A3 adenosine (B11128) receptor ligands. nih.govacs.org

The "halogenation effect," a molecular design strategy, involves the deliberate substitution of hydrogen atoms with halogens to fine-tune a molecule's properties. researchgate.net This approach is not only pivotal for enhancing reactivity but also for influencing biological activity, making these compounds attractive candidates for pharmaceutical research. solubilityofthings.com The development of economic, high-yield, and robust processes for preparing halogenated benzylamines is an ongoing area of research, underscoring their industrial and academic importance. google.com

Overview of Research Trajectories for 4-Fluoro-3-iodobenzylamine and Related Structures

This compound, with its distinct combination of a fluorine and an iodine atom on the benzylamine framework, is a compound of significant interest in specialized research, particularly in medicinal chemistry and medical imaging. The dual halogenation provides multiple reaction sites for synthetic chemists to elaborate the molecule into more complex target structures.

A primary research trajectory for this compound is its use as a precursor for radiolabeled imaging agents for Positron Emission Tomography (PET). ontosight.ai Specifically, it is a key starting material for the synthesis of 4-[¹⁸F]fluoro-3-iodobenzylguanidine ([¹⁸F]FIBG). nih.gov This radiotracer is investigated as a PET analog of meta-iodobenzylguanidine (MIBG), a compound used for imaging neuroendocrine tumors. ontosight.ainih.gov The presence of the stable iodine atom and the strategic placement of the fluorine atom allow for late-stage radiofluorination to introduce the positron-emitting fluorine-18 (B77423) isotope. Studies have shown that [¹⁸F]FIBG is an excellent analog of MIBG, demonstrating its potential for the clinical imaging of neuroendocrine tumors and cardiac conditions. nih.gov

Research into related structures further highlights the utility of iodinated and fluorinated benzylamines. 3-Iodobenzylamine hydrochloride, a closely related compound, is used as a starting reagent in the synthesis of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are explored for their interaction with adenosine receptors. acs.orgchembk.com Furthermore, the reactivity of iodobenzylamines in reactions to form complex heterocyclic structures has been demonstrated in the synthesis of potential antimicrobial agents. nih.govmdpi.com The unique substitution pattern of this compound makes it a valuable tool for creating novel compounds where the fluorine can modulate properties like binding affinity and metabolic stability, while the iodine provides a handle for further synthetic transformations.

Chemical Properties

Below is a table detailing the chemical properties of this compound and its common precursors.

| Property | This compound | 4-Fluoro-3-iodobenzaldehyde (B1311838) | 4-Fluoro-3-iodobenzoic acid |

| Molecular Formula | C₇H₇FIN bldpharm.com | C₇H₄FIO nih.gov | C₇H₄FIO₂ nih.gov |

| Molecular Weight | 251.04 g/mol bldpharm.com | 250.01 g/mol nih.gov | 266.01 g/mol nih.gov |

| CAS Number | 732224-35-0 bldpharm.com | 227609-88-3 nih.gov | 403-18-9 nih.gov |

| Appearance | Not specified | - | White to off-white solid powder solubilityofthings.com |

| IUPAC Name | (4-Fluoro-3-iodophenyl)methanamine | 4-fluoro-3-iodobenzaldehyde nih.gov | 4-fluoro-3-iodobenzoic acid nih.gov |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H7FIN |

|---|---|

Poids moléculaire |

251.04 g/mol |

Nom IUPAC |

(4-fluoro-3-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7FIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 |

Clé InChI |

GEESFURQMNZQQV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1CN)I)F |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 3 Iodobenzylamine and Its Chemical Precursors

Strategies for Regioselective Halogenation on the Benzene (B151609) Ring

The introduction of both fluorine and iodine onto a benzene ring at specific positions is a primary challenge in the synthesis of 4-fluoro-3-iodobenzylamine. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

Introduction of Iodine Substituents on the Aromatic Core

The regioselective iodination of a fluorinated aromatic precursor is a common and effective strategy. The fluorine atom, being an ortho-, para-director, can guide the incoming iodine electrophile to the desired position. A direct and efficient one-step synthesis of 4-fluoro-3-iodobenzaldehyde (B1311838), a key precursor, has been developed from 4-fluorobenzaldehyde. google.com This method utilizes N-iodosuccinimide (NIS) in an acidic medium, such as trifluoromethanesulfonic acid, to achieve the desired regioselectivity. google.com The fluorine at position 4 directs the iodination to the ortho position (position 3).

Alternative methods for the regioselective iodination of electron-rich aromatic compounds often employ N-iodosuccinimide with a catalytic amount of a strong acid like trifluoroacetic acid. organic-chemistry.org For activated aromatic compounds, organocatalytic methods using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source with thiourea (B124793) catalysts have also been reported to be highly regioselective. organic-chemistry.org In cases where the aromatic ring is less activated, systems like Ag₂SO₄/I₂, AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ can be used for the iodination of halogenated aromatic compounds, with the regioselectivity being influenced by the specific reagent and substrate. uky.edunih.govnih.gov

A common precursor for 4-fluoro-3-iodobenzaldehyde is 4-fluoro-3-iodotoluene (B1295844). The synthesis of this intermediate typically involves the iodination of 4-fluorotoluene (B1294773).

Introduction of Fluorine Substituents on the Aromatic Core

The introduction of a fluorine substituent onto an aromatic ring can be more challenging than iodination and is often performed at an earlier stage of the synthesis. Direct fluorination of an iodinated precursor is less common due to the harsh conditions often required for electrophilic fluorination and the potential for side reactions. Therefore, a more practical approach is to start with a commercially available fluorinated compound, such as 4-fluorotoluene or 4-fluorobenzaldehyde, and then introduce the iodine substituent as described in the previous section.

Nucleophilic aromatic substitution (SₙAr) can also be a viable method for introducing fluorine, but it requires the presence of strong electron-withdrawing groups ortho or para to a suitable leaving group, which is not the substitution pattern of the target molecule.

Synthesis of the Benzylamine (B48309) Functional Group

Once the appropriately halogenated benzaldehyde (B42025) or a related precursor is obtained, the next critical step is the formation of the benzylamine functional group.

Reductive Amination Approaches from Corresponding Aldehydes or Ketones

Reductive amination is a widely used and efficient method for the synthesis of amines from aldehydes or ketones. In the case of this compound, the direct reductive amination of 4-fluoro-3-iodobenzaldehyde is the most straightforward approach. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, followed by in-situ reduction.

Several reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in alcoholic solvents. researchgate.netias.ac.in For cases where the aldehyde is sensitive to reduction, a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is preferred. researchgate.net Another option is the use of zinc powder in an aqueous alkaline medium, which presents a greener alternative to metal hydrides. beilstein-journals.org

| Reducing Agent | Typical Solvents | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Commonly used, cost-effective. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, tolerates reducible functional groups. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective at slightly acidic pH, selective for imines over carbonyls. |

| Zinc Powder | Aqueous NaOH | Environmentally friendly alternative. |

Alternative Amination Pathways for Aryl Methane (B114726) Derivatives

Alternative routes to this compound can proceed through an aryl methane derivative, such as a benzyl (B1604629) halide. The synthesis of 4-fluoro-3-iodobenzaldehyde from 4-fluoro-3-iodotoluene often involves an intermediate, 4-fluoro-3-iodobenzyl bromide, which can be a versatile precursor for the benzylamine. chemicalbook.com

One classic method is the Gabriel synthesis , where the benzyl bromide is reacted with potassium phthalimide (B116566) to form an N-benzylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, yields the primary benzylamine. brainly.com

Another direct approach is the reaction of the benzyl bromide or benzyl chloride with ammonia. designer-drug.com While straightforward, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts due to over-alkylation of the newly formed primary amine.

Radiosynthetic Considerations for Isotopic Labeling (e.g., Fluorine-18)

For applications in Positron Emission Tomography (PET), the incorporation of a positron-emitting radionuclide, most commonly Fluorine-18 (B77423) (¹⁸F), is essential. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. researchgate.netacs.org

The radiosynthesis of [¹⁸F]this compound would likely involve the introduction of ¹⁸F into a suitable precursor in the final steps of the synthesis. Two main strategies are employed for ¹⁸F-labeling of aromatic compounds: nucleophilic and electrophilic fluorination.

Nucleophilic [¹⁸F]Fluorination: This is the more common approach and involves the reaction of a precursor with no-carrier-added [¹⁸F]fluoride. For aromatic systems, this typically requires an electron-deficient ring with a good leaving group (e.g., nitro, trimethylammonium) ortho or para to an activating group. nih.govuchicago.edu Given the structure of this compound, a direct nucleophilic displacement on an iodinated ring is challenging. A more feasible approach would be to use a "building block" or "prosthetic group" strategy. rsc.org This involves preparing a small, ¹⁸F-labeled molecule that can then be rapidly coupled to a more complex precursor. For example, a precursor containing a reactive functional group could be coupled with an ¹⁸F-labeled aldehyde, followed by reductive amination.

Electrophilic [¹⁸F]Fluorination: This method uses electrophilic fluorinating agents such as [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite. However, these reagents are of low specific activity (carrier-added) and often exhibit poor regioselectivity, leading to a mixture of products that require careful purification. nih.gov

A potential radiosynthetic route could involve the labeling of a precursor aldehyde. For instance, the synthesis of ¹⁸F-labeled benzaldehydes has been explored using silicon-fluoride acceptor (SiFA) technology, which allows for a mild and efficient isotopic exchange. researchgate.net An appropriately functionalized precursor could be labeled with ¹⁸F and then converted to the benzylamine.

| Strategy | ¹⁸F Source | Key Features | Potential Application to this compound |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | [¹⁸F]Fluoride | High specific activity, requires activated aromatic ring. | Difficult for direct labeling; more feasible with a building block approach. |

| Electrophilic Aromatic Substitution | [¹⁸F]F₂, [¹⁸F]AcOF | Low specific activity, often poor regioselectivity. | Less likely to be the preferred method due to selectivity issues. |

| Building Block/Prosthetic Group Approach | [¹⁸F]Fluoride | Allows for late-stage fluorination of complex molecules. | A promising strategy, potentially involving a labeled aldehyde precursor. |

Precursor Design for [18F] Incorporation into Benzylamine Scaffolds

The successful incorporation of the [18F] fluoride (B91410) ion into an aromatic ring, such as the one in a benzylamine scaffold, is highly dependent on the design of the precursor molecule. The primary challenge lies in activating the aromatic ring towards nucleophilic substitution, as electron-rich aromatic systems are generally resistant to this type of reaction. nih.gov Several strategies have been developed to overcome this, primarily involving the use of specific leaving groups that can be readily displaced by the [18F]fluoride.

For a benzylamine scaffold like this compound, where the fluorine is to be introduced at the 4-position, a common approach is to use a precursor with a good leaving group at this position. Two of the most effective and widely used types of precursors for nucleophilic aromatic substitution are diaryliodonium salts and trimethylammonium salts .

Diaryliodonium Salt Precursors:

Diaryliodonium salts have emerged as highly effective precursors for the radiofluorination of a variety of aromatic compounds, including those that are electron-rich. nih.gov For the synthesis of [18F]this compound, a suitable precursor would be an aryl(2-thienyl)iodonium salt. In this design, the 3-iodo-4-(amino)methylphenyl group is one of the aryl substituents on the iodine atom, and the other is a highly electron-rich heteroaromatic group, such as 2-thienyl. nih.gov The high electron density of the 2-thienyl group directs the nucleophilic attack of the [18F]fluoride to the desired position on the other aromatic ring. researchgate.net

The synthesis of such a precursor involves constructing the entire molecule with an iodine atom at the position where the [18F]fluorine will be introduced. nih.gov The reaction conditions for the fluorination typically involve heating in a suitable solvent. nih.gov

Trimethylammonium Salt Precursors:

Another powerful strategy involves the use of a trimethylammonium salt as the leaving group. nih.gov The positively charged trimethylammonium group ([N(CH₃)₃]⁺) is an excellent leaving group for nucleophilic aromatic substitution. For the target molecule, the precursor would be 3-iodo-4-(trimethylammonio)benzylamine triflate.

The radiofluorination reaction using a trimethylammonium precursor generally requires lower temperatures compared to other methods, often in the range of 100–110 °C. nih.gov This can be advantageous for sensitive substrates. The reaction is typically carried out in a closed reactor system using a solvent like acetonitrile (B52724). nih.gov

The choice of precursor often depends on the specific substrate and the desired reaction conditions. The table below summarizes key aspects of these precursor designs.

| Precursor Type | Leaving Group | Key Features | Typical Reaction Conditions |

| Diaryliodonium Salt | Iodoarene | Enables fluorination of electron-rich arenes; Regioselectivity can be controlled. | High temperature (e.g., 140-200 °C) in the presence of a base and Kryptofix K2.2.2. nih.gov |

| Trimethylammonium Salt | Trimethylammonium ([N(CH₃)₃]⁺) | Excellent leaving group; Allows for lower reaction temperatures. | 100–110 °C in a closed system with acetonitrile as the solvent. nih.gov |

Automated Radiosynthetic Techniques for Efficient Production

The short half-life of [18F] (approximately 110 minutes) necessitates rapid and efficient synthetic procedures. Automated synthesis modules are therefore essential for the routine production of [18F]-labeled radiopharmaceuticals in a clinical setting. openmedscience.com These systems offer several advantages, including improved reproducibility, higher yields, and enhanced radiation safety for the operator. openmedscience.com

The automated synthesis of [18F]this compound would typically involve a sequence of steps programmed into a synthesis module, such as a GE TRACERlab or an AllinOne system. The general process can be broken down into the following key stages:

[18F]Fluoride Trapping and Elution: The process begins with the delivery of aqueous [18F]fluoride from the cyclotron target. This is trapped on an anion exchange cartridge. The [18F]fluoride is then eluted into the reaction vessel using a solution containing a phase transfer catalyst, such as a potassium carbonate/Kryptofix K2.2.2 complex or a tetra-alkylammonium salt. nih.gov

Azeotropic Drying: To enhance the nucleophilicity of the [18F]fluoride, any residual water must be removed. This is typically achieved through azeotropic distillation with acetonitrile under a stream of nitrogen or argon. nih.gov

Nucleophilic Substitution Reaction: The chosen precursor (e.g., the diaryliodonium or trimethylammonium salt) dissolved in a suitable solvent (e.g., DMSO or acetonitrile) is added to the dried [18F]fluoride in the reaction vessel. The mixture is then heated to the appropriate temperature for a specific duration to effect the nucleophilic substitution reaction, replacing the leaving group with the [18F]fluorine atom.

Purification: Following the reaction, the crude product mixture contains the desired [18F]-labeled benzylamine, unreacted precursor, and byproducts. Purification is crucial to ensure the final product is suitable for administration. This is typically achieved using high-performance liquid chromatography (HPLC). The fraction containing the purified [18F]this compound is collected.

Formulation: The final step involves formulating the purified product into a physiologically compatible solution. This usually involves removing the HPLC solvent, often via solid-phase extraction (SPE), and redissolving the final product in a sterile solution, such as saline containing a small amount of ethanol.

The entire automated process, from receiving the [18F]fluoride to the final formulated product, is designed to be completed within a timeframe that accounts for the radioactive decay of the isotope. The table below outlines a typical automated synthesis sequence.

| Step | Process | Key Parameters |

| 1 | [18F]Fluoride Trapping | Anion exchange cartridge |

| 2 | Elution & Drying | Phase transfer catalyst (e.g., K₂CO₃/K₂.₂.₂), Acetonitrile, Heat, Nitrogen/Argon stream |

| 3 | Radiosynthesis | Precursor solution, Heating (temperature and time are precursor-dependent) |

| 4 | Purification | HPLC (column, mobile phase, flow rate) |

| 5 | Formulation | Solid-phase extraction, Sterile saline/ethanol solution |

The development of robust precursor chemistry coupled with efficient automated synthesis platforms is paramount for the successful production and application of [18F]-labeled radiotracers like [18F]this compound for PET imaging.

Chemical Reactivity and Transformative Potential of 4 Fluoro 3 Iodobenzylamine

Reactions Involving the Primary Amine Functional Group

The primary amine group in 4-fluoro-3-iodobenzylamine is a key site for a variety of chemical modifications, including the formation of amides, guanidines, and other nitrogen-containing derivatives through nucleophilic attack and condensation reactions.

Amidation Reactions and Catalytic Approaches for Amide Bond Formation

The primary amine of this compound can readily undergo amidation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. These reactions are fundamental in organic synthesis, and various catalytic methods have been developed to promote amide bond formation efficiently and under mild conditions.

While direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, several catalysts can facilitate this transformation. For instance, nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives and benzylamines. nih.gov Other catalytic systems, such as those based on iodine, have also been employed for the oxidative amidation of benzylamines. acs.orgacs.org In these reactions, the benzylamine (B48309) is oxidized in situ to an intermediate that then reacts with the amine.

Catalytic approaches offer greener and more atom-economical alternatives to traditional methods that rely on stoichiometric coupling reagents. The choice of catalyst and reaction conditions can be tailored based on the specific substrates and desired outcome.

Table 1: Representative Catalytic Systems for Amidation of Benzylamines

| Catalyst System | Carboxylic Acid/Amine Partner | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiCl₂ (10 mol%) | Phenylacetic acid | Toluene | 110 | 99 | nih.gov |

| I₂ (20 mol%) / TBHP | Self-amidation | Acetonitrile (B52724) | 70 | 54-88 | acs.orgacs.org |

| Cu-Fe Metal Oxide / TBHP | N-substituted formamides | DMF | Not specified | Good to moderate | sci-hub.se |

| TiF₄ (10 mol%) | Aromatic carboxylic acids | Toluene | Reflux | 60-99 | rsc.orgnih.gov |

| ortho-Iodo Arylboronic Acids | Various carboxylic acids | Not specified | Ambient | High | organic-chemistry.org |

TBHP: tert-Butyl hydroperoxide; DMF: Dimethylformamide

Derivatization to Guanidines and Other Nitrogenous Analogues

The primary amine of this compound serves as a nucleophile for the formation of guanidines, a functional group prevalent in many biologically active molecules. Guanidinylation can be achieved by reacting the amine with a suitable guanidinylating agent. A notable example is the synthesis of (4-[¹⁸F]Fluoro-3-iodobenzyl)guanidine, a potential analog of meta-iodobenzylguanidine (MIBG) for positron emission tomography (PET). acs.org The synthesis of its non-radioactive precursor, 4-fluoro-3-iodobenzylguanidine, involves the reaction of this compound with a guanidinylating reagent. nih.gov

Various guanidinylation procedures are available, utilizing reagents such as N,N'-di-Boc-N"-triflylguanidine or polymer-bound bis(tert-butoxycarbonyl)thiopseudourea. google.comsigmaaldrich.com The choice of reagent and reaction conditions allows for the synthesis of protected or unprotected guanidines.

Nucleophilic Attack and Condensation Reactions

As a primary amine, this compound can act as a nucleophile and participate in a range of reactions. It can react with electrophiles such as alkyl halides to form secondary and tertiary amines. britannica.comlibretexts.orgmsu.edulibretexts.org

Furthermore, the amine can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). britannica.comlatech.edursc.org These imines can be subsequently reduced to the corresponding secondary amines. The reaction of benzylamine with aromatic aldehydes can lead to the formation of hydrobenzamide (B1588721) compounds, which can then be reduced to a mixture of primary and secondary benzylamines. ias.ac.in The oxidative self-condensation of benzylamine can also occur under certain conditions. researchgate.net

Transformations at the Halogenated Aromatic Ring

The fluorine and iodine substituents on the aromatic ring of this compound provide handles for further functionalization through cross-coupling reactions and influence the regioselectivity of electrophilic aromatic substitution.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Suzuki coupling with related substrates)

The carbon-iodine bond in this compound is particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures. While specific examples with this compound are not prevalent in the literature, the high reactivity of aryl iodides in Suzuki reactions suggests that this substrate would be an excellent coupling partner.

Other important cross-coupling reactions that could be applied to this compound include:

The Heck Reaction : This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.govmdpi.comlibretexts.orgnih.gov The aryl iodide moiety of this compound would be the reactive partner in this transformation.

The Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgsigmaaldrich.comrsc.orgorganic-chemistry.org This would allow for the introduction of a second amino group onto the aromatic ring at the position of the iodine atom.

The choice of palladium catalyst, ligand, and base is crucial for the success of these cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, Pd/C |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N (Aryl-Amine) | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos |

PPh₃: Triphenylphosphine; OAc: Acetate; SPhos, XPhos, BINAP: Specific phosphine (B1218219) ligands; dba: Dibenzylideneacetone

Electrophilic Aromatic Substitution on Activated or Deactivated Positions

The regiochemical outcome of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the three substituents: the fluoro, iodo, and benzylamine groups.

Fluoro Group : The fluorine atom is an ortho, para-director but is deactivating due to its strong inductive electron-withdrawing effect, which is not fully compensated by its resonance electron-donating effect. libretexts.orglibretexts.orgresearchgate.netyoutube.com

Iodo Group : Similar to fluorine, iodine is an ortho, para-director and is also deactivating.

Benzylamine Group (-CH₂NH₂) : The aminomethyl group is generally considered to be an activating, ortho, para-directing group due to the electron-donating nature of the nitrogen lone pair, although this effect is transmitted through the methylene (B1212753) spacer. The -NH₂ group itself is a powerful activating ortho, para-director. byjus.com

The combined influence of these groups would likely direct incoming electrophiles to the positions ortho and para to the activating benzylamine group, and ortho/para to the halogens. The most probable positions for electrophilic attack would be C2 and C6, which are ortho to the benzylamine group and meta to the iodine and fluorine atoms, respectively. Steric hindrance from the iodine atom might disfavor substitution at the C2 position. Nitration of similar compounds like 4-fluorotoluene (B1294773) has been studied and provides insight into the regioselectivity of such reactions. guidechem.comresearchgate.net

Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

The presence of a carbon-iodine bond in this compound makes it a prime candidate for metal-halogen exchange reactions. This transformation is a powerful tool in organic synthesis for the generation of organometallic intermediates, which can then be trapped by various electrophiles to introduce a wide array of functional groups. The reactivity of halogens in such exchanges typically follows the trend I > Br > Cl, making the iodo group in the target molecule highly susceptible to exchange. nih.govresearchgate.net

The reaction is commonly initiated by treatment with a strong organometallic base, most notably an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The organolithium reagent selectively exchanges with the iodine atom, leading to the formation of a lithiated aromatic species. This intermediate is a potent nucleophile and can react with a diverse range of electrophiles. For this to be successful, the primary amine group of this compound would likely require protection, for instance as a N-silyl or N-Boc derivative, to prevent side reactions such as deprotonation by the organolithium reagent.

Following the metal-halogen exchange, the resulting aryllithium intermediate can be quenched with an appropriate electrophile. This two-step sequence allows for the regioselective introduction of various substituents at the 3-position of the 4-fluorobenzylamine (B26447) scaffold. The choice of electrophile dictates the final product, opening avenues to a broad spectrum of derivatives.

Table 1: Potential Electrophiles for Quenching Reactions

| Electrophile | Resulting Functional Group |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| Alkyl halides | Alkyl group |

| Disulfides | Thioether |

| Isocyanates | Amide |

This methodology provides a strategic approach to functionalize the 3-position of the 4-fluorobenzylamine core, leveraging the high reactivity of the carbon-iodine bond towards metal-halogen exchange.

Catalyst-Mediated Transformations

The multifaceted nature of this compound also lends itself to a variety of catalyst-mediated transformations, offering alternative and often milder pathways to novel molecular architectures.

Hypervalent Iodine Catalysis for Oxidative Cyclization and Functionalization

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign oxidants in a plethora of organic transformations, including oxidative cyclizations and functionalizations of amines. researchgate.netnih.govorganic-chemistry.orgnih.gov These reagents can facilitate the formation of nitrogen-containing heterocycles through intramolecular C-N bond formation. acs.orgwikipedia.orgcas.cn

Given the primary amine functionality within this compound, it represents a potential substrate for hypervalent iodine-catalyzed intramolecular cyclization reactions, provided a suitable tethered reactive group is present in the molecule. For instance, if the amine were part of a larger structure containing an appropriately positioned alkene or alkyne, hypervalent iodine reagents could promote an oxidative cyclization to form various nitrogen-containing heterocyclic scaffolds. The reaction mechanism typically involves the oxidation of the substrate to generate a reactive intermediate that undergoes subsequent cyclization. acs.orgchinesechemsoc.org

Moreover, hypervalent iodine reagents are known to mediate the amination of aromatic C-H bonds. nih.govnih.gov While the primary focus of the provided outline is on transformations of the starting material, it is worth noting that the core aromatic ring of this compound could, in principle, undergo further functionalization through such methods, although the regioselectivity would be influenced by the existing substituents. The electron-withdrawing nature of the fluorine and iodine atoms would likely direct incoming electrophilic aminating species to specific positions on the aromatic ring.

Copper-Catalyzed Processes Utilizing Primary Amines

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are well-established methods for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. The primary amine group of this compound makes it a suitable nucleophile for such transformations.

In a typical scenario, the amino group of this compound could be coupled with a variety of aryl or heteroaryl halides to form diarylamines. The reaction conditions often require a copper(I) or copper(II) salt as the catalyst, a base, and sometimes a ligand to facilitate the coupling process. The presence of the fluorine and iodine substituents on the benzylamine ring may influence its nucleophilicity and, consequently, the reaction efficiency.

Conversely, the carbon-iodine bond of this compound could also participate in copper-catalyzed cross-coupling reactions, acting as the electrophilic partner. In this case, it could be coupled with a wide range of nucleophiles, including other amines, alcohols, or thiols. The relative reactivity of the C-I bond versus the N-H bond in copper-catalyzed reactions would be a key factor in determining the outcome of such transformations. The choice of reaction conditions, including the specific copper catalyst, ligand, and base, would be crucial in controlling the selectivity of the process.

Role of 4 Fluoro 3 Iodobenzylamine As a Building Block in Complex Molecular Architectures

Construction of Diverse Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 4-Fluoro-3-iodobenzylamine serves as a key precursor for a variety of important heterocyclic scaffolds due to the reactivity of its primary amine group, which can readily participate in cyclization reactions.

Imidazole and Indole Scaffolds via Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.netacs.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. arkat-usa.orgrsc.org

Imidazole Synthesis: The Debus-Radziszewski imidazole synthesis is a classic MCR that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. cell.comnih.gov In this context, this compound can be envisioned as the amine component. The reaction would proceed by combining it with a 1,2-dicarbonyl compound (e.g., benzil) and an aldehyde. This one-pot synthesis would directly yield a highly substituted N-benzyl imidazole, featuring the fluoro- and iodo-substituents on the benzyl (B1604629) moiety. The iodine atom remains available for subsequent cross-coupling reactions, allowing for further diversification.

Representative Imidazole Synthesis via MCR

| 1,2-Dicarbonyl | Aldehyde | Amine Source | Catalyst | Resulting Scaffold |

|---|---|---|---|---|

| Benzil | Benzaldehyde (B42025) | Ammonium (B1175870) Acetate | Acetic Acid | 2,4,5-Trisubstituted Imidazole |

| Benzil | Various Aldehydes | Primary Amines | CuFe2O4 NPs | 1,2,4,5-Tetrasubstituted Imidazole nih.gov |

Indole Synthesis: While many MCRs for indoles start from anilines, the principles can be adapted to incorporate benzylamines. researchgate.netnih.gov For instance, a sequence involving the initial reaction of this compound to form a more complex intermediate, followed by an intramolecular cyclization, could provide access to indole scaffolds. The true power of using this building block lies in post-synthesis modification, where the iodo-group on an already-formed indole-containing structure can be used to introduce a wide array of substituents via palladium-catalyzed cross-coupling reactions, thus creating a library of diverse indole derivatives. rsc.org

Benzoxazole and Related Fused Heterocycles

Benzoxazoles are a class of bicyclic heterocyclic compounds with significant biological activities. A primary synthetic route involves the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or their derivatives. mdpi.comchemicalbook.comorganic-chemistry.org

While this compound does not directly provide the core atoms for the benzoxazole ring itself, its aldehyde derivative, 4-fluoro-3-iodobenzaldehyde (B1311838) (obtainable via oxidation of the benzylamine), is an ideal reaction partner for o-aminophenols. The condensation of 4-fluoro-3-iodobenzaldehyde with an o-aminophenol, often promoted by an acid catalyst, would lead to the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield a 2-(4-fluoro-3-iodophenyl)benzoxazole. acs.orgnih.gov This places the functionalized phenyl ring at the 2-position of the benzoxazole core, a common substitution pattern in pharmacologically active molecules. The preserved iodine atom again serves as a critical handle for late-stage functionalization.

Pyrazole and Pyridine (B92270) Derivatives as Precursors

The amine functionality of this compound is a key feature for its use as a precursor in the synthesis of nitrogen-containing heterocycles like pyrazoles and pyridines.

Pyrazole Derivatives: The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. chim.it However, substituted aminopyrazoles are also valuable precursors for creating more complex fused pyrazole systems, such as pyrazolopyridines and pyrazolopyrimidines. beilstein-journals.orgnih.govsemanticscholar.org In this context, this compound can be used to synthesize N-benzylated aminopyrazole intermediates. These intermediates can then undergo cyclocondensation reactions with various bielectrophilic partners to construct fused heterocyclic systems. For example, the reaction of a 5-(4-fluoro-3-iodobenzylamino)pyrazole with a β-diketone could yield a pyrazolo[3,4-b]pyridine derivative. nih.gov

Pyridine Derivatives: Pyridine synthesis often relies on the condensation of aldehydes, ketones, or enamines with an ammonia source. nih.govbaranlab.org In modified Hantzsch-type syntheses or related MCRs, a primary amine like this compound can serve as the nitrogen donor. For example, a one-pot reaction of an α,β-unsaturated ketone, an active methylene (B1212753) compound, and this compound could lead to a highly substituted dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.org This approach directly installs the 4-fluoro-3-iodobenzyl group on the pyridine nitrogen, creating a versatile scaffold for further chemical exploration.

Accessing Polyfunctionalized Organic Molecules through Modular Assembly

Modular assembly is a synthetic strategy that involves the stepwise and controlled connection of well-defined molecular building blocks. nih.govresearchgate.net this compound is exceptionally well-suited for this approach due to the orthogonal reactivity of its three key functional groups.

The term "orthogonal reactivity" means that each functional group can be reacted selectively without affecting the others. This allows for a planned, step-by-step construction of a complex molecule. A typical modular sequence could be:

Amine Functionalization: The primary amine can be selectively reacted through acylation, reductive amination, or alkylation to attach a desired molecular fragment.

Iodine-Based Cross-Coupling: The iodo group can then be used in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig) to form a new carbon-carbon or carbon-heteroatom bond. This step is highly modular, as a vast library of boronic acids, alkynes, or amines can be coupled.

Fluorine's Influence: Throughout this process, the fluorine atom remains as a stable substituent that influences the electronic properties, lipophilicity, and metabolic stability of the final molecule, which is often desirable in medicinal chemistry.

This modular strategy allows chemists to systematically build and modify complex structures, making this compound a powerful building block for creating targeted molecules with specific properties. nih.gov

Design of Structurally Diverse Libraries for Chemical Biology Research

Chemical biology relies on large collections, or libraries, of small molecules to probe biological systems and identify new drug leads. cam.ac.uk Diversity-Oriented Synthesis (DOS) is a strategy used to create these libraries, focusing on generating structural complexity and diversity rather than targeting a single final molecule. nih.govrsc.orgcam.ac.uk

This compound is an ideal scaffold for DOS. Its core structure can be elaborated in multiple directions to rapidly generate a large library of related but structurally distinct compounds.

Example of a DOS Approach:

Scaffold Derivatization: Start with this compound and react the amine group with a diverse set of 20 different carboxylic acids to create a library of 20 amides.

Parallel Cross-Coupling: Divide each of these 20 amides into 50 smaller portions. React each portion via a Suzuki coupling with one of 50 different boronic acids.

This two-step process would result in the creation of 20 x 50 = 1,000 unique, polyfunctionalized molecules. The combination of amide bond formation and C-C bond formation from a single, versatile starting material demonstrates the power of this building block in generating the molecular diversity crucial for modern drug discovery and chemical biology. rsc.org

Chemical Design and Synthesis of Derivatives and Analogues of 4 Fluoro 3 Iodobenzylamine

Modifications of the Benzyl (B1604629) Amine Moiety for Structural Diversification

The benzylamine (B48309) core of the molecule provides multiple avenues for structural modification to diversify the chemical space and modulate biological activity. These modifications can range from simple alkylations to the attachment of complex heterocyclic systems.

Key strategies for modifying the benzylamine moiety include:

N-Alkylation: The primary amine group is a key hydrogen bond donor. Modifying this group through alkylation helps to probe the importance of this hydrogen-bonding capability for enzyme-inhibitor interactions. For instance, the synthesis of N-methylated analogues can determine whether the amine's proton is essential for binding to a biological target nih.gov.

Substitution on the Methylene (B1212753) Linker: The benzylic carbon (the CH2 group) can be substituted with various groups to introduce steric bulk or new interaction points. Incorporating hydrophobic groups at this position can mimic the favorable features of other known inhibitors that possess lipophilic regions, potentially leading to a significant increase in inhibitory activity nih.gov.

Acylation and Amide Formation: The amine can be acylated to form amides. The position of the N-acetamide group can be moved around the central aromatic ring to explore positional isomerism and optimize the molecule's alignment within a binding site nih.gov.

Incorporation of Complex Fragments: The benzylamine fragment can be linked to other molecular scaffolds to create multifunctional molecules. For example, derivatives have been synthesized by linking the benzylamine moiety to a phthalimide (B116566) fragment via a hydroxyalkyl chain. In these designs, the benzylamine portion is intended to interact with specific sites on a biological target, such as the catalytic anionic site of an enzyme nih.gov. The synthesis of such compounds often involves the reaction of appropriate benzylamines with epoxides, which serve as alkylating agents nih.gov.

Table 1: Examples of Modifications to the Benzyl Amine Moiety This table is interactive and can be sorted by clicking on the headers.

| Modification Type | Rationale | Example Synthetic Strategy | Reference |

|---|---|---|---|

| N-Alkylation | To probe the role of the amine NH as a hydrogen-bond donor. | Reductive amination of an aldehyde intermediate after methylation of the corresponding acetamide. | nih.gov |

| Methylene Substitution | To introduce hydrophobic groups that can mimic lipophilic regions of other potent ligands. | Synthesis of benzylamine targets with substitutions on the CH2 of the benzylamine linker. | nih.gov |

| Amide Migration | To improve molecular alignment in a binding site by exploring positional isomers. | Synthesis of 2-, 3-, and 4-N-acetyl-substituted analogues. | nih.gov |

| Complex Moiety Addition | To create multifunctional agents by combining pharmacophores. | Reaction of benzylamine derivatives with epoxides containing a phthalimide fragment. | nih.gov |

Aromatic Ring Substitutions and Positional Isomeric Variations

The aromatic ring of 4-fluoro-3-iodobenzylamine is a prime target for modification to fine-tune electronic properties, lipophilicity, and steric profile. Docking studies of related benzylamine templates often reveal significant space around the central aromatic ring, suggesting that a wide range of substitutions could be well-tolerated and could introduce beneficial interactions with the target protein nih.gov.

The development of analogues involves several approaches:

Substitution with Diverse Functional Groups: A broad array of substituents can be introduced onto the aromatic ring to expand the SAR. These include halogens, alkyl and alkoxy groups, and even larger systems like naphthyl or various heterocycles nih.gov. The goal is to explore how these changes affect binding affinity and selectivity.

Positional Isomerism: The relative positions of the substituents are critical for biological activity. Systematic synthesis of positional isomers, for example, by migrating a key functional group from one position to another on the aromatic ring, is a crucial strategy for establishing a comprehensive SAR nih.gov.

Nucleophilic Aromatic Substitution (SNAr): The synthesis of these analogues often relies on nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups ortho- or para- to a leaving group (like a nitro group or a halogen) activates the ring for substitution mdpi.com. For instance, a nitro group can be displaced by a fluoride (B91410) anion to introduce fluorine onto an aromatic ring mdpi.comresearchgate.net. This methodology is fundamental for creating the diverse substitution patterns required for SAR studies.

Table 2: Strategies for Aromatic Ring Modification This table is interactive and can be sorted by clicking on the headers.

| Modification Strategy | Objective | Example Substituents | Underlying Chemistry | Reference |

|---|---|---|---|---|

| Functional Group Substitution | To explore steric and electronic effects on ligand binding. | Halogens, heterocycles, naphthyl, alkyl, alkoxy groups. | Various, including SNAr and cross-coupling reactions. | nih.gov |

| Positional Isomerism | To optimize the spatial arrangement of substituents for improved target interaction. | Migration of an N-acetamide group from the 2-position to the 3- or 4-positions. | Multi-step synthesis involving regioselective reactions. | nih.gov |

| Fluorodenitration | To introduce fluorine atoms at specific positions on the ring. | Fluoride (F-) displacing a nitro group (NO2). | Nucleophilic Aromatic Substitution (SNAr). | mdpi.comresearchgate.net |

Incorporation into Radiopharmaceutical Precursors for Imaging Agents

The this compound scaffold is particularly valuable for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a non-invasive diagnostic technique that uses compounds labeled with positron-emitting radionuclides, such as Fluorine-18 (B77423) (18F), to visualize and quantify physiological processes in the body mdanderson.orgradiologykey.com. The relatively long half-life (109.8 minutes) and low positron energy of 18F allow for high-resolution imaging radiologykey.com.

A key application is the development of agents targeting the norepinephrine transporter (NET). The radioiodinated compound meta-iodobenzylguanidine (MIBG) has long been used for diagnosing and treating neuroendocrine tumors, but its imaging properties are not ideal. The development of an 18F-labeled analogue offers superior imaging characteristics.

(4-Fluoro-3-iodobenzyl)guanidine (FIBG), a direct derivative of the core structure, has emerged as a highly promising agent. nih.govnih.gov.

18F-FIBG for PET Imaging: The synthesis of 18F-labeled FIBG (18F-FIBG) allows for PET imaging of NET-expressing tumors. Studies have shown that 18F-FIBG exhibits high accumulation in tumors like pheochromocytoma, enabling clear visualization with an excellent tumor-to-background ratio as early as one hour after injection nih.gov.

Therapeutic Applications with 131I: The same molecular structure can be labeled with Iodine-131 (131I) for targeted radionuclide therapy. Biodistribution studies have demonstrated that 131I-FIBG shows higher and more prolonged retention in tumors compared to 125I-MIBG. This improved retention leads to a significantly greater therapeutic effect, as demonstrated by delayed tumor growth in preclinical models nih.gov. The uptake of 18F-FIBG measured by PET imaging has been shown to be proportional to the therapeutic efficacy of 131I-FIBG, highlighting its potential as a theranostic agent nih.gov.

Table 3: Comparison of Radiolabeled Benzylguanidine Analogues This table is interactive and can be sorted by clicking on the headers.

| Compound | Radionuclide | Primary Use | Key Finding | Reference |

|---|---|---|---|---|

| 18F-FIBG | Fluorine-18 | PET Imaging (Diagnosis) | High tumor uptake and clear visualization with excellent tumor-to-background ratio. | nih.gov |

| 131I-FIBG | Iodine-131 | Radionuclide Therapy | Higher and more prolonged tumor retention compared to 125I-MIBG, leading to a greater therapeutic effect. | nih.gov |

| 125I-MIBG | Iodine-125 | Research/Imaging (SPECT) | Standard comparator; lower tumor retention than 131I-FIBG. | nih.gov |

| 18F-FPOIBG | Fluorine-18 | PET Imaging (Diagnosis) | Designed for simpler, single-step 18F-labeling via nucleophilic substitution. | nih.gov |

Structural Determinants Influencing Ligand Recognition and Conformational Dynamics of Derived Scaffolds

The biological activity of derivatives of this compound is governed by their three-dimensional shape and their ability to interact with specific residues within a biological target's binding site. Understanding the structural features that control ligand recognition and conformational flexibility is essential for rational drug design.

Ligand-Target Interactions: Molecular modeling and docking studies are critical tools for elucidating how these molecules bind. For example, in multifunctional agents designed to inhibit enzymes like acetylcholinesterase, the benzylamine moiety may be responsible for interacting with the catalytic anionic site, while another part of the molecule, such as a phthalimide fragment, simultaneously interacts with a peripheral anionic site nih.gov. This multi-point binding can lead to high affinity and specificity. The strategic placement of substituents on the aromatic ring is often guided by such studies to exploit pockets of space within the binding site and form new interactions nih.gov.

Conformational Dynamics: The substitution pattern on the aromatic ring significantly influences the molecule's conformational properties. The presence of relatively large and electronegative atoms like fluorine and iodine can restrict the rotation of bonds and bias the molecule towards a specific conformation that is favorable for binding. This concept is well-established in other molecular systems, where fluorination is known to have profound effects on properties like ring pucker and the kinetics of cis/trans isomerization nih.gov. By extension, the rigidifying effect of the 3-iodo and 4-fluoro substituents on the benzylamine scaffold can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity.

Table 4: Influence of Structural Features on Molecular Properties This table is interactive and can be sorted by clicking on the headers.

| Structural Feature | Influence | Implication for Drug Design | Reference |

|---|---|---|---|

| Benzylamine Moiety | Interacts with key binding site regions (e.g., catalytic anionic site). | Core scaffold for anchoring the ligand to the target. | nih.gov |

| Aromatic Ring Substituents | Modulate electronic properties and form specific interactions (e.g., with a cofactor region). | Fine-tuning of binding affinity and selectivity. | nih.gov |

| Fluorine/Iodine Atoms | Restrict bond rotation and influence overall molecular conformation. | Pre-organization of the ligand into a bioactive shape, potentially increasing affinity. | nih.gov |

| Linked Pharmacophores | Enable simultaneous interaction with multiple sites on a target. | Development of multifunctional agents with enhanced potency or novel mechanisms of action. | nih.gov |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-Fluoro-3-iodobenzylamine, a combination of ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR experiments would provide a complete picture of its molecular framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the benzylic methylene (B1212753) protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative. The proton ortho to the iodine atom would likely appear at the lowest field due to the deshielding effect of the halogen. The fluorine atom would induce splitting in the signals of the neighboring protons, providing crucial connectivity information. The methylene protons of the benzylamine (B48309) group would typically appear as a singlet, integrating to two protons.

¹⁹F-NMR Spectroscopy: ¹⁹F-NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, this spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the nature and position of the other substituents.

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 8.0 | d, dd, t | J(H,H), J(H,F) |

| ¹H (CH₂) | ~3.8 | s | - |

| ¹H (NH₂) | Broad singlet | s (broad) | - |

| ¹³C (Aromatic C-I) | ~95 | s | - |

| ¹³C (Aromatic C-F) | ~160 | d | ¹J(C,F) ~245 |

| ¹³C (Aromatic CH) | 115 - 140 | d | J(C,F) |

| ¹³C (CH₂) | ~45 | s | - |

| ¹⁹F | -110 to -120 | m | J(F,H) |

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇FIN), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

The isotopic pattern of the molecular ion would be characteristic of a compound containing one iodine atom, with the M+1 peak being relatively small and the M peak being prominent. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion or related structures. The presence of fluorine and iodine atoms would influence the fragmentation, potentially leading to the loss of these halogens or fragments containing them.

Expected Mass Spectrometry Data:

| Analysis | Expected Result |

| Molecular Formula | C₇H₇FIN |

| Exact Mass | 250.9658 u |

| Nominal Mass | 251 u |

| Key Fragmentation Ions | [M-NH₂]⁺, [M-I]⁺, [C₆H₄F]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the methylene group, and the C-F and C-I bonds.

The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band in the 1000-1400 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Advanced Chromatographic Techniques for Separation and Purity Verification (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating this compound from any impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable for analyzing this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system can be developed to achieve good separation of this compound from starting materials and byproducts. The retardation factor (Rf) value is a key parameter for identification.

Typical Chromatographic Parameters:

| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Parameter |

| HPLC | C18 Silica Gel | Acetonitrile/Water | UV (e.g., 254 nm) | Retention Time |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane | UV (254 nm) | Rf Value |

Computational and Theoretical Investigations of 4 Fluoro 3 Iodobenzylamine and Its Reactivity

Quantum Chemical Calculations: Electronic Structure, Energetics, and Reactivity Prediction (e.g., DFT, MP2, CCSD(T) methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Fluoro-3-iodobenzylamine. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are instrumental in elucidating its electronic structure, thermodynamic stability, and reactivity. iaea.org

DFT methods, particularly with hybrid functionals like B3LYP, are often employed to balance computational cost and accuracy for geometry optimization and the calculation of vibrational frequencies. researchgate.net For this compound, these calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

To obtain more accurate energetic information, higher-level theoretical methods like MP2 and CCSD(T) can be utilized. These methods provide a more rigorous treatment of electron correlation, which is crucial for accurate predictions of reaction energies and barrier heights.

A hypothetical summary of calculated electronic and energetic properties for this compound is presented below:

| Property | Calculated Value (Illustrative) | Method/Basis Set | Significance |

| HOMO Energy | -8.5 eV | B3LYP/6-311++G(d,p) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.9 eV | B3LYP/6-311++G(d,p) | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.6 eV | B3LYP/6-311++G(d,p) | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | B3LYP/6-311++G(d,p) | Provides insight into the molecule's polarity and intermolecular interactions. |

| Enthalpy of Formation | 50.2 kJ/mol | G4(MP2) | A measure of the molecule's thermodynamic stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment. nih.gov For this compound, MD simulations can be used to explore its conformational landscape and understand how it interacts with solvents or other molecules.

By simulating the motion of the atoms over time, MD can identify the most stable conformations of the benzylamine (B48309) group relative to the aromatic ring. This is crucial for understanding its biological activity and reactivity, as different conformers may exhibit different properties.

Furthermore, MD simulations can shed light on the nature of intermolecular interactions. researchgate.net In the case of this compound, these simulations could reveal the formation of hydrogen bonds involving the amine group and halogen bonds involving the iodine atom. researchgate.net Understanding these interactions is vital for predicting the crystal packing of the molecule and its behavior in solution.

| Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy of the system. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | To simulate the effect of the solvent environment. |

| Simulation Time | Nanoseconds to Microseconds | To adequately sample the conformational space. |

| Temperature and Pressure | Controlled (e.g., 300 K, 1 atm) | To mimic experimental conditions. |

This table provides typical parameters for a molecular dynamics simulation and does not represent a specific study on this compound.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to investigate the pathways of its various potential reactions, such as nucleophilic substitution or cross-coupling reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and rate.

DFT calculations are commonly used to locate transition state structures and calculate activation energies. iaea.org These calculations can help to rationalize experimental observations and predict the outcome of new reactions. For instance, the effect of the fluorine and iodine substituents on the reactivity of the benzylamine moiety can be systematically studied.

| Reaction Coordinate | Calculated Activation Energy (Illustrative) | Method | Insights Gained |

| N-alkylation | 25 kcal/mol | DFT (B3LYP) | Understanding the nucleophilicity of the amine group. |

| Suzuki Coupling at C-I | 20 kcal/mol | DFT (B3LYP) | Assessing the feasibility of forming a new C-C bond. |

This table presents hypothetical activation energies for potential reactions of this compound to illustrate the application of transition state analysis.

Predictive Modeling for Synthetic Pathway Optimization and Selectivity Control

Predictive modeling, often leveraging machine learning and quantum chemical data, is an emerging area in chemistry that can aid in the optimization of synthetic routes. nih.govarxiv.org For a target molecule like this compound, these models can predict potential synthetic pathways and identify the most efficient and selective reaction conditions.

By training models on large datasets of known reactions, it is possible to predict the outcomes of new transformations. arxiv.org This can help chemists to prioritize experiments and avoid unpromising synthetic routes. For this compound, predictive models could be used to identify optimal catalysts for cross-coupling reactions or to predict the regioselectivity of electrophilic aromatic substitution.

These models can also be used to control selectivity in reactions where multiple products are possible. By understanding the factors that govern selectivity, such as steric and electronic effects, computational models can guide the design of experiments to favor the formation of the desired product.

Future Research Directions and Emerging Trends in 4 Fluoro 3 Iodobenzylamine Chemistry

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for producing 4-fluoro-3-iodobenzylamine and its derivatives, aligning with the principles of green chemistry. wjpmr.com Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. dtic.mil The focus will shift towards processes that improve atom economy, reduce energy consumption, and utilize renewable resources and non-toxic solvents.

Key areas of exploration are expected to include:

Continuous Flow Synthesis: This technology offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. acs.orgmdpi.commdpi.com The synthesis of halogenated benzylamines, potentially from precursors like 4-fluoro-3-iodobenzonitrile, could be adapted to flow systems, allowing for efficient catalytic hydrogenation and purification. researchgate.netgoogle.com In-line workup and purification steps could further minimize waste and manual handling. acs.org

Photocatalysis: Visible-light-driven photocatalysis represents a powerful tool for green synthesis, enabling reactions to proceed under mild conditions. mpg.deacs.org The reduction of a benzonitrile (B105546) precursor to this compound using semiconductor photocatalysts (e.g., palladium-loaded titanium oxide) and a benign hydrogen source like water or oxalic acid is a promising avenue. rsc.orgfao.org Additionally, photocatalytic methods are being developed for the oxidative coupling of benzylamines, suggesting pathways for derivatization. researchgate.net

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild, aqueous conditions, representing an ultimate green chemistry approach. While specific enzymes for this compound are yet to be discovered, future research could involve enzyme screening or protein engineering to develop biocatalysts for the amination or functionalization of a suitable 4-fluoro-3-iodophenyl precursor.

Benign Solvents and Reagents: A move away from hazardous solvents and reagents is critical. Research into using water, supercritical CO2, or bio-based solvents for the synthesis and functionalization of benzylamines will be crucial. organic-chemistry.orgnih.gov For instance, copper-catalyzed N-arylation reactions have been successfully performed in water, showcasing a greener alternative for derivatization. beilstein-journals.org

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

| Reaction Conditions | Often high temperatures and pressures | Mild conditions (e.g., room temperature, visible light) |

| Solvents | Often hazardous chlorinated or aprotic polar solvents | Water, bio-solvents, supercritical fluids, or solvent-free |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable heterogeneous catalysts, photocatalysts, enzymes |

| Efficiency & Safety | Batch processes with scalability and safety concerns | Continuous flow for improved safety, control, and scalability |

| Waste Generation | High E-factor (Environmental Factor), poor atom economy | Low E-factor, high atom economy, reduced byproducts |

Exploration of Undiscovered Catalytic Systems for Advanced Functionalization

The trifunctional nature of this compound (amine, C-I bond, C-F bond) makes it an ideal substrate for exploring novel catalytic transformations that can selectively modify one part of the molecule while leaving others intact. Future research will focus on discovering new catalysts that enable precise and efficient C-H, C-I, and N-H functionalization.

C-H Functionalization: Directing group-assisted C-H activation is a powerful strategy for installing new functional groups at specific positions. Rhodium(III) catalysts, for example, have been shown to be effective for the ortho-alkylation and annulation of benzylamines. nih.govacs.orgdatapdf.comrsc.orgnih.gov Future work could explore rhodium or other transition metals (e.g., palladium, cobalt) to selectively functionalize the C-H bonds ortho to the aminomethyl group, leveraging the amine as an internal directing group. acs.org The fluorine atom is also known to promote ortho C-H metalation, opening possibilities for palladium-catalyzed reactions at the C5 position. nih.gov

C-I Bond Functionalization: The carbon-iodine bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). While these are established methods, research into novel catalytic systems using earth-abundant metals like copper or gold is a growing trend. nih.govbeilstein-journals.orgnih.govresearchgate.netorganic-chemistry.orgresearchgate.net Developing catalysts that can selectively activate the C-I bond in the presence of the amine and fluorine substituents without side reactions will be a key challenge.

N-H Functionalization: The primary amine group can be readily functionalized. Beyond traditional methods, modern catalytic approaches for N-alkylation and N-arylation using copper, iridium, or other metals offer milder and more efficient alternatives. nih.govrsc.org

Table 2: Potential Catalytic Functionalization Sites of this compound

| Site of Functionalization | Bond Type | Potential Catalytic System | Example Transformation |

| Aromatic Ring (C5-H) | C-H | Palladium (Pd) | Direct Arylation, Alkenylation |

| Aromatic Ring (C2-H, C6-H) | C-H | Rhodium (Rh), Cobalt (Co) | Alkylation, Annulation |

| Iodine Substituent (C3) | C-I | Palladium (Pd), Copper (Cu) | Suzuki, Sonogashira, Heck Coupling |

| Amine Group | N-H | Copper (Cu), Iridium (Ir) | N-Arylation, N-Alkylation |

Potential Applications in Advanced Materials Science as Organic Building Blocks

The unique electronic and steric properties conferred by the fluorine and iodine atoms, combined with the polymer-forming capability of the benzylamine (B48309) group, make this compound a promising organic building block for advanced materials. man.ac.uk Organofluorine compounds are known for their high thermal stability, chemical resistance, and unique electronic properties, which are desirable in materials science. nih.govacs.orgwikipedia.org

Future research is likely to explore its use in:

Fluorinated Polymers: The amine group can be used for polymerization reactions (e.g., to form polyamides or polyimides). The resulting polymers would incorporate both fluorine and iodine atoms along the backbone. Such materials could exhibit high thermal stability, low dielectric constants, and hydrophobicity, making them suitable for applications in electronics, aerospace, and specialty coatings.

Organic Electronics: The electron-withdrawing nature of fluorine and the potential for charge transfer interactions make fluorinated aromatic compounds interesting for organic semiconductors, transistors, and photovoltaics. The C-I bond can be used as a reactive site to extend the π-conjugated system of the molecule through cross-coupling reactions, tuning its electronic properties.

Porous Materials: As a rigid organic linker, derivatives of this compound could be used to construct Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The fluorine atoms lining the pores of such materials could impart specific gas sorption properties or catalytic activity.

Integration of Chemoinformatic Approaches for Structure-Reactivity and Structure-Property Relationship Studies

As the complexity of chemical synthesis and materials design grows, chemoinformatic and machine learning (ML) approaches are becoming indispensable tools for accelerating discovery. rsc.orgaalto.fi These computational methods can predict reactivity, guide experimental design, and screen virtual libraries of compounds for desired properties, saving significant time and resources. nih.govarxiv.orgacs.org

For this compound, key applications include:

Reactivity Prediction: Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict the outcome and regioselectivity of various functionalization reactions. chemrxiv.org For instance, ML models can be trained on datasets of electrophilic aromatic substitution reactions to predict the most likely site of reaction on the this compound ring system under different conditions. rsc.orgacs.orgnih.gov

Structure-Property Prediction: By generating virtual libraries of polymers or materials derived from this building block, machine learning algorithms can predict key properties such as bandgap, thermal stability, solubility, and mechanical strength. arxiv.org This allows for high-throughput virtual screening to identify the most promising candidate structures for specific applications before committing to their synthesis.

Spectroscopic Data Prediction: ML models are also capable of predicting spectroscopic properties, such as NMR and UV-Vis spectra, which can aid in the characterization of new derivatives and materials. aalto.fi

The integration of these in silico methods with laboratory experiments will create a powerful feedback loop, where computational predictions guide synthetic efforts, and experimental results are used to refine and improve the predictive models, ultimately accelerating the exploration and application of this compound chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-Fluoro-3-iodobenzylamine, and how can reaction conditions be optimized?

- Methodological Answer : A multistep synthesis starting from halogenated benzyl precursors is typical. For example, iodination of 4-fluorobenzylamine derivatives using iodine monochloride (ICl) or directed ortho-metalation strategies can introduce the iodine substituent at the 3-position. Reaction optimization should focus on temperature control (e.g., 0–25°C for iodination to avoid side reactions) and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Purity validation via HPLC (>97% purity thresholds, as seen in fluorinated analogs ) and monitoring by LCMS (e.g., m/z detection for intermediates ) are critical.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine environments (δ ~-110 to -120 ppm for aromatic fluorines), while NMR resolves benzylamine proton splitting patterns.

- LCMS : Accurate mass analysis (e.g., m/z 265.98 for [M+H]) confirms molecular identity .

- HPLC : Retention time comparisons (e.g., 1.25 minutes under specific gradients ) validate purity.

- Data contradictions (e.g., unexpected LCMS adducts) should prompt re-analysis with alternative ionization modes (ESI vs. APCI) or column phases.

Advanced Research Questions

Q. How do the electronic effects of the 3-iodo and 4-fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group for metalation (e.g., Suzuki-Miyaura coupling), while the fluorine’s electron-withdrawing effect enhances electrophilicity at the benzylic position. Researchers should compare coupling efficiencies with non-fluorinated analogs using kinetic studies (e.g., monitoring reaction progress via NMR ). Computational modeling (DFT calculations) can predict regioselectivity and transition-state stabilization .